molecular formula C10H12ClNO2 B1332952 Tert-butyl 2-chloropyridine-4-carboxylate CAS No. 295349-62-1

Tert-butyl 2-chloropyridine-4-carboxylate

Cat. No. B1332952
Key on ui cas rn: 295349-62-1
M. Wt: 213.66 g/mol
InChI Key: FPUSSPQEUANTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260411B2

Procedure details

A 1-L jacketed 3-neck round bottom flask equipped with overhead stirrer, N2-inlet vented to the atmosphere and thermocouple was charged with 2-chloroisonicotinic acid (78.0 g, 495 mmol), di-tert-t-butyl dicarbonate (230.1 g, 1054 mmol), and 1-methyl-2-pyrrolidinone (179.3 g). A solution of 4-dimethylamino pyridine (11.61 g, 95 mmol) dissolved in 1-methyl-2-pyrrolidinone (60.0 g) was charged to the mixture and the temperature was adjusted to 25±10° C. The reaction was quenched after stirring for about 17 hours by the addition of an ice-cold solution of sodium chloride (30.0 g) and monobasic potassium phosphate (30.2 g) in water (320.7 g). Methyl tert-butyl ether (278 g) was added, and the mixture was stirred and allowed to settle. The layers were separated. The organic phase was washed three times with water (˜230-240 g each) then diluted with toluene (239 g) and distilled under vacuum to a red oil (150.8 g, KF 29.9 ppm H2O). 1H NMR (400 MHz, CDCl3) δ ppm 1.60 (s, 9H) 7.69-7.72 (m, 1H) 7.79-7.81 (m, 1H) 8.49 (dd, J=5.08, 0.69 Hz, 1H).
Quantity
78 g
Type
reactant
Reaction Step One
[Compound]
Name
di-tert-t-butyl dicarbonate
Quantity
230.1 g
Type
reactant
Reaction Step One
Quantity
179.3 g
Type
solvent
Reaction Step One
Quantity
11.61 g
Type
catalyst
Reaction Step Two
Quantity
60 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6]>CN(C)C1C=CN=CC=1.CN1CCCC1=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([O:7][C:4]([CH3:8])([CH3:5])[CH3:3])=[O:6]

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CN1
Name
di-tert-t-butyl dicarbonate
Quantity
230.1 g
Type
reactant
Smiles
Name
Quantity
179.3 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
11.61 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
60 g
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
after stirring for about 17 hours by the addition of an ice-cold solution of sodium chloride (30.0 g) and monobasic potassium phosphate (30.2 g) in water (320.7 g)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-L jacketed 3-neck round bottom flask equipped with overhead stirrer, N2-inlet
ADDITION
Type
ADDITION
Details
was charged to the mixture
CUSTOM
Type
CUSTOM
Details
was adjusted to 25±10° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
Methyl tert-butyl ether (278 g) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic phase was washed three times with water (˜230-240 g each)
ADDITION
Type
ADDITION
Details
then diluted with toluene (239 g)
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum to a red oil (150.8 g, KF 29.9 ppm H2O)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
ClC=1C=C(C(=O)OC(C)(C)C)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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